N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound characterized by the presence of chloro, fluoro, and methoxy functional groups
Scientific Research Applications
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: 3-chloro-4-fluoroaniline is reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.
Step 2: The oxalyl chloride derivative is then reacted with 2-methoxybenzylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The chloro and fluoro groups may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxyphenyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-(2-ethoxybenzyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)urea
Uniqueness
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the specific combination of chloro, fluoro, and methoxy groups, which confer distinct chemical and biological properties. This combination can result in enhanced reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c1-23-14-5-3-2-4-10(14)9-19-15(21)16(22)20-11-6-7-13(18)12(17)8-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLBKJHJANRNMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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